Glyceryl monolinoleate
Overview
Description
Glyceryl monolinoleate, also known as glyceryl 1-linoleate, is a monoglyceride derived from linoleic acid. It is a lipid molecule that plays a significant role in various biological and industrial applications. This compound is known for its unique properties, including its ability to form bicontinuous cubic phases, which are useful in drug delivery systems and other applications .
Mechanism of Action
Target of Action
Glyceryl monolinoleate is a type of monoglyceride, primarily interacting with lipid-based structures within the body . It is used in lipid-based formulations (LBF) for oral bioavailability enhancement .
Mode of Action
The compound acts as a solubilizer for lipophilic active pharmaceutical ingredients (APIs), enhancing their solubility and stability . It is also used as an oily vehicle in self-emulsifying lipid formulations (SEDDS and SMEDDS), promoting lymphatic absorption .
Biochemical Pathways
This compound is obtained by partial glycerolysis of vegetable oil, mainly consisting of triglycerides of linoleic acid . It forms a mixture of monoglycerides, diglycerides, and triglycerides . The compound’s interaction with lipid-based structures can influence various biochemical pathways, particularly those involving lipid metabolism and absorption.
Pharmacokinetics
The pharmacokinetic properties of this compound are largely influenced by its lipid-based nature. As part of lipid-based formulations, it can enhance the oral bioavailability of poorly water-soluble lipophilic APIs . This is achieved by increasing the solubility of these APIs and promoting their absorption via the lymphatic system .
Result of Action
The primary molecular effect of this compound is the enhancement of solubility and stability of lipophilic APIs . On a cellular level, it can influence the integrity of lipid-based structures and facilitate the absorption of lipophilic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, under strong acidic or basic conditions, it can easily hydrolyze . It is also prone to oxidation . Its liquid form can be flammable and irritating, producing harmful combustion products such as carbon monoxide and carbon dioxide . Care should be taken when handling this compound, especially in the presence of strong oxidizing agents .
Biochemical Analysis
Biochemical Properties
Glyceryl monolinoleate plays a significant role in biochemical reactions, particularly in lipid metabolism. It interacts with several enzymes, including lipases and esterases, which catalyze the hydrolysis of triglycerides into monoglycerides and free fatty acids. These interactions are crucial for the digestion and absorption of dietary fats. This compound also interacts with proteins involved in lipid transport, such as apolipoproteins, which facilitate the movement of lipids through the bloodstream .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in lipid metabolism and inflammation. In particular, this compound can modulate the activity of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression related to lipid metabolism and energy homeostasis . Additionally, this compound has been found to impact the production of reactive oxygen species (ROS) and the integrity of the cytoskeleton in certain cell types .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can act as a ligand for PPARs, leading to changes in gene expression that promote lipid metabolism and reduce inflammation. This compound also interacts with enzymes such as lipases, enhancing their activity and facilitating the breakdown of triglycerides. Furthermore, it can influence membrane fluidity and permeability, affecting the function of membrane-bound proteins and receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions but can undergo hydrolysis to form free fatty acids and glycerol over extended periods. Long-term exposure to this compound in cell cultures has been associated with changes in cellular function, including alterations in lipid metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to enhance lipid metabolism and improve energy homeostasis. At high doses, this compound can induce toxic effects, including liver damage and inflammation. Threshold effects have been observed, where the beneficial effects of this compound are seen at moderate doses, but adverse effects occur at higher concentrations .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the glycerolipid and fatty acid metabolism pathways. It is hydrolyzed by lipases to produce linoleic acid and glycerol, which can then enter various metabolic pathways. Linoleic acid can be further metabolized to produce bioactive lipids, such as eicosanoids, which play roles in inflammation and cell signaling. This compound also affects metabolic flux by influencing the levels of metabolites involved in lipid metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed by lipid transport proteins, such as apolipoproteins and fatty acid-binding proteins. These proteins facilitate the movement of this compound through the bloodstream and its uptake by cells. Once inside cells, this compound can be incorporated into cellular membranes or stored in lipid droplets. Its distribution within tissues is influenced by factors such as lipid solubility and the presence of specific transporters .
Subcellular Localization
This compound is primarily localized in cellular membranes and lipid droplets. It can affect the activity and function of membrane-bound proteins and receptors by altering membrane fluidity and permeability. Additionally, this compound can be targeted to specific subcellular compartments through post-translational modifications and interactions with targeting signals. These localizations are crucial for its role in lipid metabolism and cell signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glyceryl monolinoleate can be synthesized through the esterification of linoleic acid with glycerol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired monoglyceride .
Industrial Production Methods: In industrial settings, monolinolein is produced using a two-step process. First, linoleic acid is isolated from natural sources such as corn oil or palm oil. The isolated linoleic acid is then esterified with glycerol to produce monolinolein. The purity of the final product is enhanced through purification techniques such as urea inclusion complexation .
Chemical Reactions Analysis
Types of Reactions: Glyceryl monolinoleate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of double bonds in the linoleic acid moiety.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of monolinolein can be achieved using hydrogen gas in the presence of a metal catalyst such as palladium.
Substitution: Substitution reactions involving monolinolein typically occur at the hydroxyl group of the glycerol moiety. .
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of monolinolein, which have distinct properties and applications .
Scientific Research Applications
Glyceryl monolinoleate has a wide range of scientific research applications, including:
Chemistry: this compound is used as a surfactant and emulsifier in various chemical formulations.
Biology: In biological research, monolinolein is used to study lipid-protein interactions and membrane dynamics.
Medicine: this compound is a key component in drug delivery systems, particularly in the formulation of cubosomes and other nanocarriers.
Industry: this compound is used in the food industry as an emulsifier and stabilizer.
Comparison with Similar Compounds
Glyceryl monolinoleate is unique among monoglycerides due to its specific fatty acid composition and structural properties. Similar compounds include:
Monoolein (glyceryl 1-oleate): Similar to monolinolein, monoolein forms bicontinuous cubic phases and is used in drug delivery and protein crystallization.
Monostearin (glyceryl 1-stearate): Monostearin is another monoglyceride with applications in food and pharmaceutical industries.
Monopalmitin (glyceryl 1-palmitate): Monopalmitin is used as an emulsifier and stabilizer in various formulations.
This compound’s ability to form unique mesophases and its specific interactions with biological membranes make it distinct from other monoglycerides .
Biological Activity
Glyceryl monolinoleate (GML) is a monoglyceride derived from linoleic acid, recognized for its amphiphilic properties and potential biological activities. This article explores its biological activity, focusing on its roles in drug delivery systems, antimicrobial properties, and other significant applications.
Chemical Structure and Properties
This compound possesses the chemical formula C21H38O4 and is characterized by a glycerol backbone with one fatty acid chain derived from linoleic acid. Its amphiphilic nature allows it to interact with both hydrophilic and hydrophobic environments, making it an excellent candidate for various pharmaceutical applications.
1. Antimicrobial Properties
GML has been studied for its ability to enhance the efficacy of antimicrobial peptides (AMPs). Research indicates that GML can self-assemble with AMPs such as LL-37 into nanocarriers, significantly improving their antimicrobial activity. Molecular dynamics simulations have shown that GML facilitates the formation of micelles and vesicles that stabilize AMPs, enhancing their interaction with bacterial membranes and increasing electrostatic interactions, which are crucial for antimicrobial action .
2. Drug Delivery Systems
Liquid Crystalline Systems : GML is utilized in liquid crystalline drug delivery systems due to its ability to form structured phases that can control drug diffusion. Studies have demonstrated that GML-based systems exhibit favorable swelling and mucoadhesion properties, making them suitable for buccal drug delivery applications. The incorporation of additives like propylene glycol has been shown to enhance water uptake and mucoadhesive properties, leading to improved drug release profiles .
Nanoparticle Formulations : GML has also been investigated in the formulation of nanoparticles aimed at enhancing the bioavailability of poorly soluble drugs. For instance, GML combined with poloxamer 407 has been used to create cubic nanoparticles for oral delivery of simvastatin. These nanoparticles demonstrated high drug entrapment efficiency (>98%) and controlled release characteristics, suggesting GML's potential in improving the pharmacokinetics of lipophilic drugs .
Case Study 1: GML in Antimicrobial Delivery
A study explored the self-assembly of GML with LL-37 to form nanocarriers. The results indicated that these carriers not only stabilized LL-37 but also enhanced its antimicrobial potency against various pathogens. The study utilized molecular dynamics simulations to detail the interactions between GML and LL-37, revealing critical insights into the mechanisms underlying their combined efficacy .
Case Study 2: GML in Buccal Drug Delivery
In another investigation, researchers analyzed the swelling and mucoadhesion properties of GML-based liquid crystalline systems for buccal drug delivery. The findings highlighted that these systems could effectively absorb water and maintain prolonged contact with mucosal surfaces, which is essential for sustained drug release .
Data Tables
Properties
IUPAC Name |
2,3-dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h6-7,9-10,20,22-23H,2-5,8,11-19H2,1H3/b7-6-,10-9- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WECGLUPZRHILCT-HZJYTTRNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201016719 | |
Record name | Glycerol 1-monolinolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201016719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2277-28-3, 26545-74-4 | |
Record name | 1-Monolinolein | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2277-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glyceryl monolinoleate [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026545744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycerol 1-monolinolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201016719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (9Z,12Z)-octadeca-9,12-dienoic acid, monoester with glycerol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.429 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-dihydroxypropyl (9Z,12Z)-octadeca-9,12-dienoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.184 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYCERYL 1-LINOLEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MGG581HK1Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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